molecular formula C28H25N3O3 B6095712 3-{2-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-2-oxoethyl}-4(3H)-quinazolinone

3-{2-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-2-oxoethyl}-4(3H)-quinazolinone

货号 B6095712
分子量: 451.5 g/mol
InChI 键: JQGSSHQAJJYIKL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-{2-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-2-oxoethyl}-4(3H)-quinazolinone, also known as BIBP-3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. It was first synthesized in 1994 by researchers at Boehringer Ingelheim Pharmaceuticals, Inc. as a potential treatment for obesity and other metabolic disorders. Since then, BIBP-3226 has been extensively studied for its potential therapeutic applications and as a research tool in the field of neuroscience.

作用机制

3-{2-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-2-oxoethyl}-4(3H)-quinazolinone acts as a competitive antagonist of the NPY Y1 receptor, which is predominantly expressed in the brain and peripheral tissues. NPY is a potent orexigenic peptide that stimulates food intake and promotes energy storage. By blocking the Y1 receptor, this compound inhibits the effects of NPY on feeding behavior and energy metabolism. It has also been shown to modulate the release of other neurotransmitters, such as dopamine and serotonin, in various brain regions.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and humans. In rodents, this compound reduces food intake, body weight, and adiposity, and improves glucose and lipid metabolism. It also has cardiovascular effects, such as reducing blood pressure and heart rate. In humans, this compound has been used in clinical trials to investigate its potential as a treatment for obesity, diabetes, and other metabolic disorders.

实验室实验的优点和局限性

3-{2-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-2-oxoethyl}-4(3H)-quinazolinone has several advantages as a research tool, including its high selectivity for the Y1 receptor, its ability to cross the blood-brain barrier, and its well-characterized pharmacokinetics and pharmacodynamics. However, there are also some limitations to its use, such as its relatively short half-life in vivo, its potential off-target effects, and its limited solubility in aqueous solutions.

未来方向

There are several future directions for research involving 3-{2-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-2-oxoethyl}-4(3H)-quinazolinone. One area of interest is the role of the NPY Y1 receptor in addiction and reward-related behaviors, such as drug abuse and alcoholism. Another area of interest is the potential therapeutic applications of Y1 receptor antagonists in the treatment of anxiety, depression, and other psychiatric disorders. Additionally, there is ongoing research to develop more potent and selective Y1 receptor antagonists with improved pharmacological properties.

合成方法

The synthesis of 3-{2-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-2-oxoethyl}-4(3H)-quinazolinone involves several steps, including the reaction of 4-biphenylylcarbonyl chloride with piperidine to form the intermediate 4-biphenylylcarbonylpiperidine. This intermediate is then reacted with ethyl 2-oxoacetate to form the final product, this compound. The synthesis of this compound has been optimized over the years to improve yield, purity, and scalability.

科学研究应用

3-{2-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-2-oxoethyl}-4(3H)-quinazolinone has been widely used as a research tool to investigate the role of the neuropeptide Y system in various physiological and pathological processes. It has been shown to block the effects of NPY on food intake, energy balance, and cardiovascular function, among other things. This compound has also been used to study the distribution and function of NPY receptors in the brain and peripheral tissues.

属性

IUPAC Name

3-[2-oxo-2-[3-(4-phenylbenzoyl)piperidin-1-yl]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3/c32-26(18-31-19-29-25-11-5-4-10-24(25)28(31)34)30-16-6-9-23(17-30)27(33)22-14-12-21(13-15-22)20-7-2-1-3-8-20/h1-5,7-8,10-15,19,23H,6,9,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGSSHQAJJYIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC3=CC=CC=C3C2=O)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。